An In-depth Technical Guide to the Chemical and Biological Properties of Flavidin
An In-depth Technical Guide to the Chemical and Biological Properties of Flavidin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to Flavidin, a naturally occurring 9,10-dihydrophenanthrene derivative. The document addresses the existing ambiguity between "Flavidin" and "Flavidinin," focusing on the scientifically validated data available for Flavidin. It details the compound's potent antioxidant properties, supported by quantitative data from various in vitro assays. Detailed methodologies for these assays are provided to facilitate reproducibility. While specific signaling pathway interactions for Flavidin are not yet elucidated, this guide presents a general overview of pathways commonly modulated by flavonoids, offering a foundation for future research. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.
Introduction and Clarification of Nomenclature
In the scientific literature and chemical databases, there exists a degree of ambiguity between the compounds referred to as "Flavidin" and "Flavidinin." This guide primarily focuses on Flavidin (CAS No: 83924-98-5) , for which there is a substantial body of verifiable chemical and biological data.
Flavidinin (CAS No: 83925-00-2) , while mentioned in some commercial and literature sources, has conflicting and limited structural and biological information available. A "revised structure of flavidinin from Acampe praemorsa" has been cited, but the definitive revised structure is not readily accessible in the public domain.[1] Furthermore, the molecular formula for Flavidinin is reported as C16H14O3, distinguishing it from Flavidin. Given the lack of concrete data for Flavidinin, this guide will proceed with a detailed analysis of Flavidin.
Chemical Structure of Flavidin
Flavidin is a 9,10-dihydrophenanthrene derivative isolated from various Orchidaceae species, including Coelogyne flavida, Pholidota articulata, and Otochilus fusca.[2]
Table 1: Chemical Identifiers and Properties of Flavidin
| Property | Value | Source |
| IUPAC Name | 2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diol | PubChem[3] |
| CAS Number | 83924-98-5 | PubChem[3] |
| Molecular Formula | C₁₅H₁₂O₃ | PubChem[3] |
| Molecular Weight | 240.25 g/mol | PubChem[3] |
| Canonical SMILES | C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O | Biosynth[4] |
| InChI | InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2 | PubChem |
| Physical Description | Powder | Coompo |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Coompo |
Biological Activity: Antioxidant Properties
The primary biological activity of Flavidin reported in the literature is its potent antioxidant capacity.[5] This activity has been evaluated through several in vitro models, demonstrating its efficacy as a free radical scavenger.
Quantitative Antioxidant Data
The antioxidant potential of Flavidin has been quantified and compared with standard antioxidants like Butylated hydroxyanisole (BHA).
Table 2: In Vitro Antioxidant Activity of Flavidin
| Assay | Concentration | Result | Comparison Standard | Source |
| β-Carotene-Linoleate Assay | 50 ppm | 90.2% antioxidant activity | Almost equivalent to BHA | [5] |
| DPPH Radical Scavenging Assay | 5, 10, 20, 40 ppm | More active than BHA at all tested concentrations | Butylated hydroxyanisole (BHA) | [5] |
| Phosphomolybdenum Assay | Not specified | "Very good antioxidant capacity" | Not specified | [5] |
| Hydrogen Peroxide Scavenging | Not specified | "Effective hydrogen peroxide scavenging activity" | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays used to characterize Flavidin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
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Reagents: DPPH solution (typically 0.1 mM in methanol), methanol, Flavidin solution of varying concentrations, and a standard antioxidant (e.g., ascorbic acid or BHA).
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Procedure:
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Prepare a series of dilutions of the Flavidin extract in methanol.
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To 2 mL of each dilution, add 2 mL of the DPPH solution.
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The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
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The absorbance is measured at 517 nm using a spectrophotometer.
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The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
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β-Carotene-Linoleic Acid Bleaching Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.
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Reagents: β-carotene, linoleic acid, Tween 40, chloroform, and distilled water.
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Procedure:
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A stock solution of β-carotene and linoleic acid is prepared by dissolving 0.5 mg of β-carotene in 1 mL of chloroform, adding 25 µL of linoleic acid and 200 mg of Tween 40.
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The chloroform is completely evaporated under vacuum.
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100 mL of aerated distilled water is added, and the mixture is vigorously shaken to form an emulsion.
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2.5 mL of this emulsion is transferred to test tubes containing 0.5 mL of the Flavidin solution at different concentrations.
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The absorbance is measured immediately at 470 nm against a blank (emulsion without β-carotene).
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The tubes are then incubated in a water bath at 50°C for 2 hours.
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The absorbance is measured again at 470 nm.
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The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
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Phosphomolybdenum Assay (Total Antioxidant Capacity)
This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex.
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Reagents: Reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate), Flavidin solution.
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Procedure:
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0.3 mL of the Flavidin solution is mixed with 3 mL of the reagent solution.
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The tubes are incubated at 95°C for 90 minutes.
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After cooling to room temperature, the absorbance is measured at 695 nm against a blank.
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The total antioxidant capacity is expressed as equivalents of a standard antioxidant (e.g., ascorbic acid).
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Hydrogen Peroxide Scavenging Assay
This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.
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Reagents: Hydrogen peroxide solution (40 mM in phosphate buffer, pH 7.4), Flavidin solution.
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Procedure:
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A solution of hydrogen peroxide (40 mM) is prepared in phosphate buffer (pH 7.4).
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The Flavidin solution (at various concentrations) is added to the hydrogen peroxide solution.
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The absorbance is measured at 230 nm after 10 minutes against a blank solution containing phosphate buffer without hydrogen peroxide.
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The percentage of hydrogen peroxide scavenged is calculated.
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Signaling Pathways: A General Perspective for Flavonoids
Currently, there is a lack of specific studies detailing the direct interaction of Flavidin with cellular signaling pathways. However, as a flavonoid, it is plausible that Flavidin may modulate pathways known to be affected by this class of compounds. Flavonoids are recognized for their anti-inflammatory and potential anticancer activities, which are often mediated through the regulation of key signaling cascades.
NF-κB and MAPK Signaling Pathways
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response. Many flavonoids have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory cytokines and enzymes.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Flavidin | C15H12O3 | CID 158594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flavidin | 83924-98-5 | IDA92498 | Biosynth [biosynth.com]
- 5. Antioxidant activities of flavidin in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
